2-(1-((6-(4-氯苯氧基)吡啶-3-基)甲基)-4-羟基-2-氧代-1,2,5,6-四氢吡啶-3-甲酰胺基)乙酸
描述
The compound is also known as TP0463518, a novel Prolyl Hydroxylase (PHD) 1/2/3 pan inhibitor . It has been found to specifically induce Erythropoietin (EPO) production in the liver . This compound increases the serum EPO levels in mice, rats, and monkeys .
Chemical Reactions Analysis
This compound is a competitive PHD1/2/3 pan inhibitor and increases the serum EPO levels in mice, rats, and monkeys . It has been found to specifically induce EPO production in the liver .科学研究应用
合成及化学性质
- 合成了含有吡喃吡啶部分的新型杂环化合物,显示出降压活性。合成涉及从 2H-吡喃[2,3-b]吡啶-3-甲酸乙酯开始,包括用回流乙醇中的氨水和羟胺处理等步骤(Kumar & Mashelker, 2007)。
- 进行了一项从 2,6-二羟基-3-氰基-4-甲基吡啶开始合成 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃[2,3-b]吡啶-3-甲酸乙酯的研究。这项工作揭示了对具有潜在降压特性的化合物的创建的见解(Kumar & Mashelker, 2006)。
在抗肿瘤和抗氧化活性中的应用
- 合成了氰基乙酰胺衍生物并评估了它们的抗肿瘤和抗氧化活性。一些化合物在这些领域显示出有希望的结果,突出了这些化学结构的潜在治疗应用(Bialy & Gouda, 2011)。
结构和计算分析
- 吡唑衍生物的研究涉及这些化合物的合成、晶体结构分析和计算研究。这项研究提供了对这些分子的稳定性和互变异构形式的见解,这对于理解它们的反应性和潜在应用至关重要(Shen et al., 2012)。
生物活性研究
- 研究了 2,6-二(吡唑-1-基)吡啶衍生物的合成及其在自旋翻转 (SCO) 过程中的应用。这项研究对于了解这些配合物在生物和化学系统中的行为非常重要(Berdiell et al., 2021)。
抗菌和抗分枝杆菌活性
- 合成了烟酸酰肼衍生物并测试了它们的抗菌和抗分枝杆菌活性,显示了这些化合物在治疗传染病中的潜在用途(R.V.Sidhaye et al., 2011)。
未来方向
The compound’s ability to induce EPO production in the liver and improve anemia suggests that it could be a new therapeutic alternative for renal anemia . Further investigation of the effects of TP0463518 may pave the way for the development of a new therapeutic alternative for renal anemia patients .
生化分析
Biochemical Properties
TP0463518 is a competitive inhibitor of prolyl hydroxylase enzymes 1, 2, and 3. These enzymes play a crucial role in the hydroxylation of hypoxia-inducible factors (HIFs), which are transcription factors that respond to changes in cellular oxygen levels. By inhibiting prolyl hydroxylase, TP0463518 stabilizes HIF-2 alpha in the liver, leading to increased production of erythropoietin (EPO) . This interaction is significant as it can influence iron metabolism and erythropoiesis, making TP0463518 a potential therapeutic agent for conditions like anemia.
Cellular Effects
TP0463518 has been shown to have profound effects on various cell types and cellular processes. In liver cells, TP0463518 increases the expression of EPO mRNA and subsequently boosts EPO secretion . This effect is particularly notable in the context of anemia treatment, where increased EPO production can stimulate red blood cell formation. Additionally, TP0463518 has been observed to enhance iron absorption in the intestine by upregulating divalent metal transporter 1 and duodenal cytochrome b expressions . These cellular effects highlight the compound’s potential in modulating iron metabolism and erythropoiesis.
Molecular Mechanism
The molecular mechanism of TP0463518 involves its inhibition of prolyl hydroxylase enzymes, which prevents the hydroxylation and subsequent degradation of HIF-2 alpha. Stabilized HIF-2 alpha translocates to the nucleus, where it binds to hypoxia-responsive elements in the DNA, promoting the transcription of target genes such as EPO . This mechanism underscores the compound’s ability to modulate gene expression and protein synthesis in response to hypoxic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, TP0463518 has demonstrated stability and sustained activity over time. Studies have shown that the compound can maintain its inhibitory effects on prolyl hydroxylase and stabilize HIF-2 alpha for extended periods, leading to prolonged increases in EPO production . Additionally, TP0463518 has been observed to have a favorable safety profile, with no significant degradation or adverse effects reported in long-term studies.
Dosage Effects in Animal Models
The effects of TP0463518 vary with different dosages in animal models. In rats, oral administration of TP0463518 at doses ranging from 10 mg/kg to 40 mg/kg has been shown to significantly increase EPO levels and improve anemia . Higher doses may lead to excessive EPO production and potential adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
TP0463518 is involved in metabolic pathways related to iron metabolism and erythropoiesis. By inhibiting prolyl hydroxylase, the compound stabilizes HIF-2 alpha, which in turn upregulates genes involved in iron absorption and utilization . This includes the increased expression of divalent metal transporter 1 and duodenal cytochrome b, which facilitate iron uptake in the intestine.
Transport and Distribution
Within cells and tissues, TP0463518 is transported and distributed primarily through passive diffusion. The compound’s interaction with prolyl hydroxylase enzymes occurs predominantly in the liver, where it exerts its effects on HIF-2 alpha stabilization and EPO production . Additionally, TP0463518 has been shown to increase iron absorption in the intestine, suggesting its distribution to other tissues involved in iron metabolism.
Subcellular Localization
TP0463518’s subcellular localization is primarily in the cytoplasm, where it interacts with prolyl hydroxylase enzymes. The stabilized HIF-2 alpha then translocates to the nucleus to exert its effects on gene transcription . This localization is crucial for the compound’s mechanism of action, as it allows for the modulation of hypoxia-responsive genes and subsequent physiological responses.
属性
IUPAC Name |
2-[[1-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O6/c21-13-2-4-14(5-3-13)30-16-6-1-12(9-22-16)11-24-8-7-15(25)18(20(24)29)19(28)23-10-17(26)27/h1-6,9,25H,7-8,10-11H2,(H,23,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHKGLPKAQOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=C1O)C(=O)NCC(=O)O)CC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558021-37-6 | |
Record name | TP-0463518 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1558021376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TP-0463518 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V65GPE6NTB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。